Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate
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Overview
Description
Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate is a chemical compound that features a piperazine ring attached to a cyclopentyl group, with a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate typically involves the reaction of piperazine with cyclopentyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butyl group is introduced to protect the carbamate functionality during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of high-purity reagents and solvents is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (piperazin-1-yl)acetate: Similar structure with an acetate group instead of a cyclopentyl group.
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: Another compound with a piperazine ring and a tert-butyl carbamate moiety.
Uniqueness
Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different physicochemical properties compared to other similar compounds
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-(2-piperazin-1-ylcyclopentyl)carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-5-4-6-12(11)17-9-7-15-8-10-17/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
InChI Key |
ZVNXOUDIFDASAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N2CCNCC2 |
Origin of Product |
United States |
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